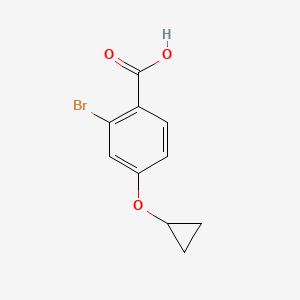
2-Bromo-4-cyclopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a cyclopropoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxybenzoic acid typically involves the bromination of 4-cyclopropoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-cyclopropoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 2-Bromo-4-chlorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison
2-Bromo-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
2-bromo-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
Clave InChI |
DBCVVLGKDKHCED-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
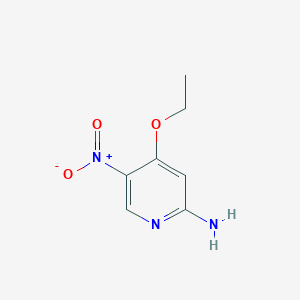
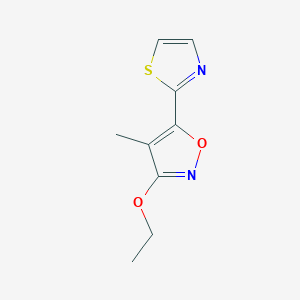
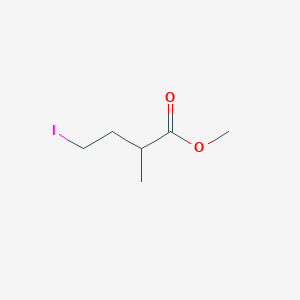

![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)

![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
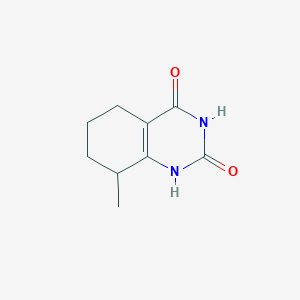

![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)
